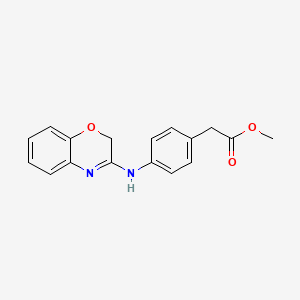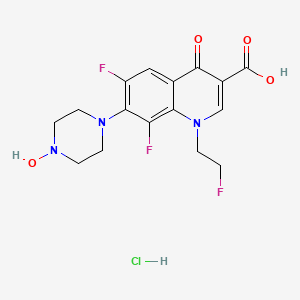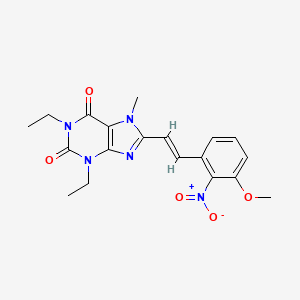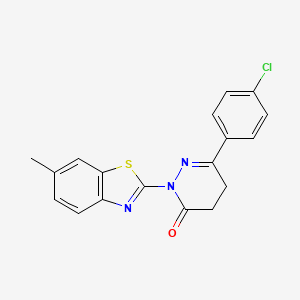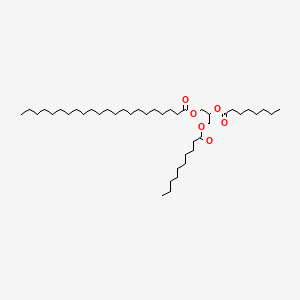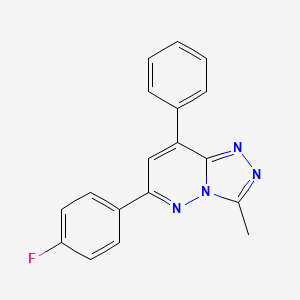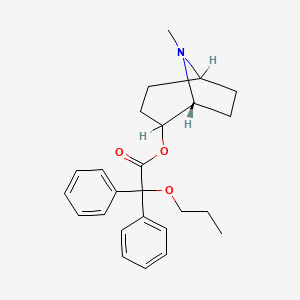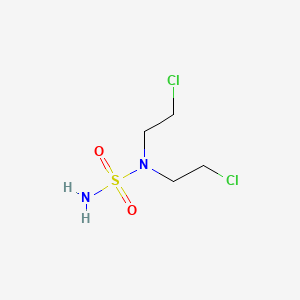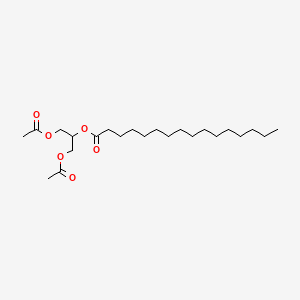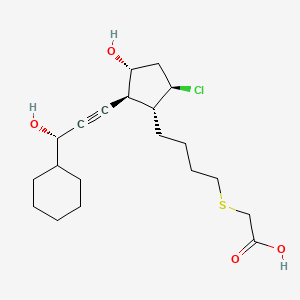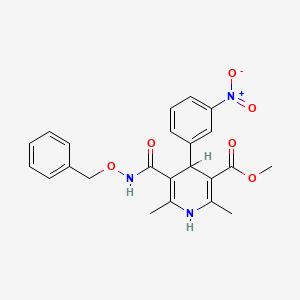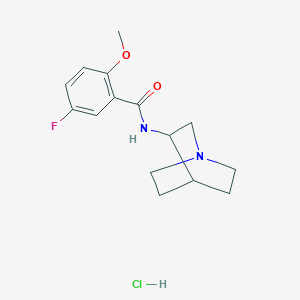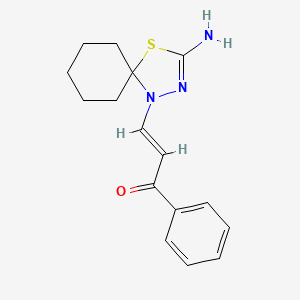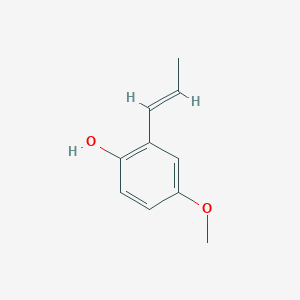
Pseudoisoeugenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudoisoeugenol is a naturally occurring phenylpropene and an isomer of eugenol. It is found in the essential oils of roots from plants within the genus Pimpinella . The compound is known for its aromatic properties and is used in various applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pseudoisoeugenol can be synthesized through the biosynthesis of its derivatives in liquid tissue cultures of Pimpinella anisum. The biosynthetic sequence involves several steps, starting from l-phenylalanine, trans-cinnamic acid, p-coumaric acid, p-coumaric aldehyde, p-coumaric alcohol, anol, and trans-anethol . The final steps include acylation and epoxidation of the propenyl double bond of this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Pseudoisoeugenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common derivatives include the compound with its side chain bearing an epoxide functional group and the aromatic ring being associated with various esters .
Common Reagents and Conditions: The hydrolysis of this compound esters, either in-vivo or by using strong acids, forms 2-methyl-5-methoxy benzofuran .
Major Products Formed: Major products formed from these reactions include various esters such as angelic acid, 2-methylbutanoic acid, tiglic acid, and 2-methylpropionic acid esters .
Aplicaciones Científicas De Investigación
Pseudoisoeugenol has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is studied for its potential antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antioxidant properties . The compound’s derivatives are also researched for their fungicidal and insecticidal properties .
Mecanismo De Acción
The mechanism of action of pseudoisoeugenol involves its interaction with various molecular targets and pathways. The biosynthesis of the compound is hypothesized to proceed via a NIH shift of anethole . The final biosynthetic steps to form epoxy-pseudoisoeugenol involve acylation and epoxidation of the propenyl double bond .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to pseudoisoeugenol include eugenol and isoeugenol. These compounds share a similar phenylpropene structure but differ in their functional groups and chemical properties .
Uniqueness: this compound is unique due to its specific biosynthetic pathway and the variety of structural derivatives it forms. Its ability to undergo various chemical reactions and form different esters makes it distinct from other similar compounds .
Propiedades
Número CAS |
98755-22-7 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-methoxy-2-[(E)-prop-1-enyl]phenol |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h3-7,11H,1-2H3/b4-3+ |
Clave InChI |
CNTCZYAGRDSWBW-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1=C(C=CC(=C1)OC)O |
SMILES canónico |
CC=CC1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


